![molecular formula C20H15FN6O2 B2498076 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921532-43-6](/img/structure/B2498076.png)
5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including N-acylation, microwave-assisted Fries rearrangement, and regioselective synthesis techniques. For instance, a method for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement has been developed, illustrating the innovative approaches used in synthesizing complex molecules (Moreno-Fuquen et al., 2019). Similarly, the synthesis of fluorinated triazoles showcases the importance of specific conditions, such as the use of Na2CO3 for high yields (Peng & Zhu, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione can be elucidated through various analytical techniques, including IR, 1H-NMR, and 13C-NMR spectroscopy. For example, the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds have been reported, highlighting mild α-glycosidase inhibition activity and showcasing the potential bioactivity of these molecules (Gonzaga et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds often include cycloaddition reactions, showcasing their versatility in chemical synthesis. For instance, the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles via regiospecific 1,3-dipolar cycloaddition reactions demonstrates the reactivity of these compounds towards forming new chemical bonds (Peng & Zhu, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of chemical compounds under different conditions. While specific data on this compound is not available, similar compounds have been analyzed to determine their crystal structures and physical characteristics, providing insights into their stability and reactivity (Liang, 2009).
Chemical Properties Analysis
The chemical properties of triazole compounds, including reactivity, stability, and functional group transformations, are influenced by their molecular structure. Studies on related molecules, such as the synthesis and crystal structure analysis of fluorophenyl-triazole compounds, help in understanding the interactions and transformations that these compounds can undergo (Jessica et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Potential
A study by Zaheer et al. (2021) discusses the microwave-assisted synthesis of benzylideneamino triazole-thione derivatives of flurbiprofen and their in vivo analgesic activity. The research emphasizes the broad-spectrum biological significance of the triazole heterocycle, demonstrating the compound's potential as a potent analgesic agent, underscoring the versatility of triazole derivatives in medicinal chemistry (Zaheer et al., 2021).
Antimicrobial Activities
Another study highlights the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. This research underscores the chemotherapeutic value of triazoles, showcasing their potential as antibiotics, antimicrobials, and antifungals, thereby revealing the compound's relevance in addressing microbial resistance (Bektaş et al., 2007).
Antiproliferative Evaluation
The synthesis and in vitro antiproliferative evaluation of 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids are discussed by Molinari et al. (2015). This study presents these derivatives as promising molecules for developing new anticancer agents, highlighting the significance of structural modification in enhancing biological activity (Molinari et al., 2015).
Cancer Gene Therapy
Silamkoti et al. (2005) report on the synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. This research indicates the potential of purine nucleoside derivatives in targeted cancer therapy, demonstrating the compound's applicability in precision medicine (Silamkoti et al., 2005).
Photophysical Properties and Drug Design
Research into the photophysical properties and drug design, such as the study by Akshaya et al. (2016) on a novel phthalimide derivative, elucidates the importance of solvatochromic shifts for estimating ground and singlet excited state dipole moments. This work contributes to the understanding of molecular interactions and stability, critical for designing effective pharmaceuticals (Akshaya et al., 2016).
Wirkmechanismus
Target of Action
Triazole derivatives, which this compound is a part of, are known to exhibit broad biological activities . They can form hydrogen bonds with different targets, leading to various pharmacological effects .
Mode of Action
It’s known that triazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, resulting in the compound’s pharmacological effects .
Biochemical Pathways
Triazole derivatives are known to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given the broad biological activities of triazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
It’s known that the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution, exerting strong selection pressure on bacteria . This suggests that environmental factors could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
5-benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLZRVQPVORLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)
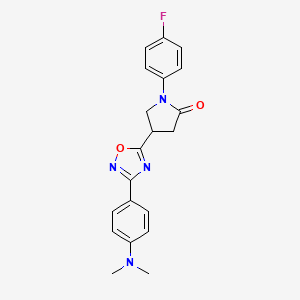
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)
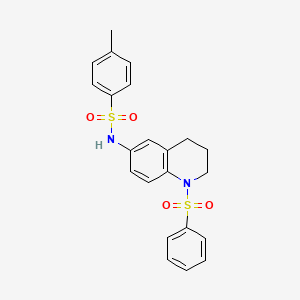
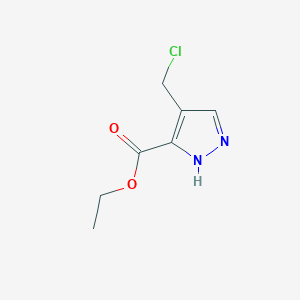
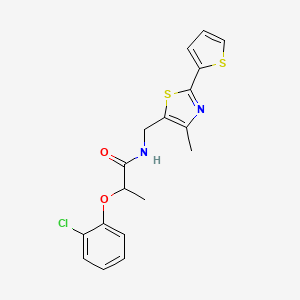
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
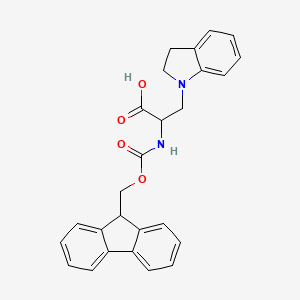
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

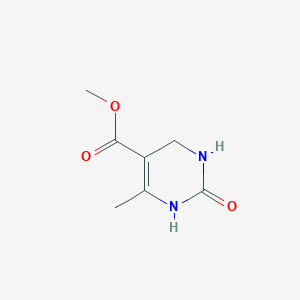
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)